molecular formula C9H15N3S B2565928 4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine CAS No. 2309541-52-2

4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine

Cat. No.: B2565928
CAS No.: 2309541-52-2
M. Wt: 197.3
InChI Key: ITOMLDIYQIBXFG-UHFFFAOYSA-N
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Description

4-((1-Methyl-1H-pyrazol-3-yl)methyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) substituted at the 4-position with a (1-methyl-1H-pyrazol-3-yl)methyl group.

Properties

IUPAC Name

4-[(1-methylpyrazol-3-yl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOMLDIYQIBXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Methyl Group: The methyl group can be introduced to the pyrazole ring via alkylation.

    Formation of the Thiomorpholine Moiety: Thiomorpholine can be synthesized by reacting morpholine with sulfur dichloride.

    Coupling of the Pyrazole and Thiomorpholine: The final step involves coupling the 1-methyl-1H-pyrazole with thiomorpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified pyrazole or thiomorpholine derivatives

    Substitution: Functionalized pyrazole or thiomorpholine derivatives

Scientific Research Applications

Medicinal Chemistry

4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine serves as a scaffold for drug development. Its structure allows for modifications that can enhance biological activity against specific targets. For instance, compounds derived from this scaffold have shown promise as enzyme inhibitors, particularly in pathways related to inflammation and cancer .

Case Study:
In a study examining pyrazole derivatives, it was found that modifications to the pyrazole ring could significantly enhance anti-inflammatory properties, suggesting that this compound could be explored further for therapeutic applications .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. It plays a crucial role in the formation of various heterocyclic compounds through reactions such as nucleophilic substitutions and cyclization processes.

Synthesis Pathways:
Common synthetic routes include:

  • Nucleophilic Substitution: Reacting with electrophiles to form new derivatives.
  • Cyclization Reactions: Leading to the formation of complex cyclic compounds that have potential pharmaceutical applications .

Biological Studies

This compound has been investigated for its effects on biological pathways. Its interaction with specific enzymes and receptors makes it a valuable compound for studying metabolic processes and cellular signaling.

Biological Activity:
Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic benefits in metabolic disorders .

Industrial Applications

In the industrial sector, this compound is being explored for its potential in developing new materials such as polymers and coatings. Its unique chemical properties allow it to be integrated into formulations that require stability and reactivity.

Industrial Use Cases:

  • Polymer Development: As an additive to enhance material properties.
  • Coatings: Providing protective layers with desirable chemical resistance .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thiomorpholine vs. Pyridazine/Thienothiophene/Pyrimidinone: 4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine () shares the thiomorpholine ring but incorporates a pyridazine linker, introducing additional nitrogen atoms and planar rigidity. This contrasts with the target compound’s direct methylene linkage, which may confer greater conformational flexibility . Thieno[2,3-b]thiophene derivatives (, e.g., compound 7b) utilize fused thiophene rings, creating extended π-systems that enhance UV absorption and stability. These systems differ significantly from thiomorpholine’s saturated ring, which lacks aromaticity but offers tunable basicity via the sulfur atom . Pyrimidinone-coumarin hybrids (, e.g., 4i) feature oxygen-rich cores (pyrimidinone and coumarin), prioritizing hydrogen-bonding interactions over the sulfur-mediated effects seen in thiomorpholine .

Substituent Analysis

  • Methylpyrazole vs. Cyano/Coumarin/Fluorophenyl Groups: The target compound’s 1-methylpyrazole substituent is a compact, electron-deficient aromatic group, contrasting with cyano-substituted pyrazolo[1,5-a]pyrimidines (, compound 10), where strong electron-withdrawing groups (CN) increase polarity and reduce lipophilicity . Coumarin derivatives () introduce fused benzopyrone systems, enhancing fluorescence and π-stacking capabilities—properties absent in the non-fluorescent thiomorpholine analog .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-((1-Methyl-1H-pyrazol-3-yl)methyl)thiomorpholine Not provided ~250 (estimated) Thiomorpholine, methylpyrazole
4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine C₁₃H₁₇N₅S 275.37 Pyridazine, dimethylpyrazole
Bis-pyrazole-thienothiophene (7b) C₂₈H₂₂N₆O₂S₂ 538.64 Thienothiophene, carbonyl
Pyrazolo[1,5-a]pyrimidine (10) C₃₄H₂₀N₈S₂ 604.71 Cyano, thienothiophene

Key Observations :

  • The target compound likely has a lower molecular weight than most analogs, favoring better bioavailability.
  • Sulfur content in thiomorpholine may enhance solubility in polar solvents compared to oxygen-dominated analogs (e.g., coumarin derivatives) .

Biological Activity

4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine is a heterocyclic compound that integrates a pyrazole ring with a thiomorpholine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect metabolic pathways and signal transduction processes.
  • Receptor Binding: It may also bind to cell surface receptors, influencing cellular responses and signaling pathways. This interaction can modulate various physiological processes.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives, including this compound, possess significant antitumor properties. For instance, modifications of pyrazole structures have demonstrated inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
4-Methyl Pyrazole DerivativeA549 (Lung Cancer)0.440 ± 0.039
4-Methyl Pyrazole DerivativeH1975 (Lung Cancer)15.629 ± 1.03

These findings suggest that the introduction of the pyrazole moiety enhances the anticancer activity of related compounds .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses .

Antiviral Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit antiviral activity against HIV. For example, certain derivatives showed EC50 values as low as 0.0038 μmol/L against wild-type HIV strains, indicating potent antiviral effects .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Antitumor Efficacy: A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. The most potent compounds had IC50 values in the low micromolar range, suggesting that structural modifications can significantly enhance activity .
  • Enzyme Inhibition Studies: Research focused on the enzyme inhibitory effects of pyrazole derivatives revealed promising results against key metabolic enzymes involved in cancer progression. The inhibition profile was characterized through biochemical assays, highlighting the potential for developing targeted therapies .
  • Molecular Docking Studies: Computational studies have been employed to predict the binding affinity of this compound to various biological targets. These studies support experimental findings and help in rational drug design by identifying key interactions at the molecular level.

Q & A

Q. Basic

  • NMR : 1H^1H- and 13C^{13}C-NMR identify pyrazole and thiomorpholine proton environments, with characteristic shifts for methyl groups (δ 2.5–3.0 ppm) and thiomorpholine sulfur (δ 3.5–4.0 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond lengths (e.g., C–S bonds in thiomorpholine at ~1.81 Å) .

How do electron-withdrawing/donating substituents on the pyrazole ring modulate the reactivity of thiomorpholine derivatives?

Advanced
Substituents like methyl (electron-donating) or halogen (electron-withdrawing) groups alter nucleophilicity. For example, 1-methylpyrazole derivatives exhibit faster coupling rates with thiomorpholine due to steric protection of the reactive site, whereas 4-fluorophenyl substituents reduce yields by destabilizing intermediates . Computational studies (DFT) can predict substituent effects on transition-state energetics .

How should researchers address contradictions in reported yields for thiomorpholine-pyrazole hybrid syntheses?

Data Contradiction Analysis
Discrepancies often arise from catalyst choice or purification methods. For instance, copper sulfate/sodium ascorbate systems yield 60–70% in THF, while palladium catalysts in DMF may reach 80% but require costly purification . Systematic comparison of solvent polarity (e.g., DMF vs. THF) and catalyst recycling protocols is recommended to reconcile data .

What purification strategies are optimal for isolating this compound derivatives?

Q. Methodological

  • Recrystallization : Use DMF/ethanol (1:1) mixtures to remove unreacted pyrazole precursors .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50%) for polar by-products .
  • HPLC : Reverse-phase C18 columns resolve stereoisomers in chiral derivatives .

What in vitro assays are suitable for evaluating the bioactivity of thiomorpholine-pyrazole hybrids?

Q. Advanced

  • Enzyme inhibition : Kinase assays (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC50_{50} values compared to reference drugs .
  • Molecular docking : AutoDock Vina predicts binding affinities to targets like tubulin or DNA gyrase .

How can researchers validate the stability of thiomorpholine derivatives under physiological conditions?

Q. Methodological

  • pH stability : Incubate compounds in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24 hours, monitoring degradation via LC-MS .
  • Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>200°C for most derivatives) .

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